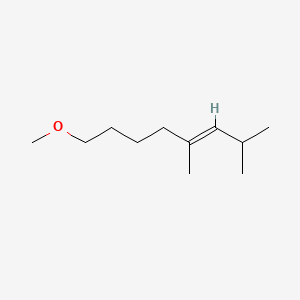

8-Methoxy-2,4-dimethyloct-3-ene

Description

Contextualization within Branched Alkene and Ether Chemistry

8-Methoxy-2,4-dimethyloct-3-ene is structurally defined by an octene backbone, indicating the presence of an eight-carbon chain with a carbon-carbon double bond located at the third position. ontosight.ai This core structure is further functionalized with two methyl groups at the second and fourth carbons, and a methoxy (B1213986) group (-OCH3) at the eighth carbon. This combination of a branched alkene and an ether functional group suggests a molecule with a unique blend of reactivity and physical properties. ontosight.ai

Overview of Academic Significance and Research Gaps

Despite its well-defined structure, a comprehensive review of scientific literature reveals a significant lack of dedicated research on this compound. While general synthetic methodologies for branched alkenes and ethers are well-established, specific studies detailing the synthesis, characterization, or application of this particular compound are conspicuously absent from major chemical databases and academic journals. ontosight.aithieme.de

This absence itself constitutes a notable research gap. The potential utility of this compound as a building block in more complex organic syntheses, as a fragrance component, or in materials science remains unexplored. The lack of published spectroscopic data, such as NMR or mass spectrometry, further underscores the nascent state of research into this molecule. guidechem.com Consequently, its academic significance is currently more theoretical than applied, highlighting an opportunity for foundational research to characterize its properties and explore its potential applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

93892-48-9 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

(E)-8-methoxy-2,4-dimethyloct-3-ene |

InChI |

InChI=1S/C11H22O/c1-10(2)9-11(3)7-5-6-8-12-4/h9-10H,5-8H2,1-4H3/b11-9+ |

InChI Key |

ZIBNNFGZMSQJND-PKNBQFBNSA-N |

Isomeric SMILES |

CC(C)/C=C(\C)/CCCCOC |

Canonical SMILES |

CC(C)C=C(C)CCCCOC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct synthesis methods focus on forming the ether bond as a key step in the construction of the target molecule. These methods include well-established reactions like alkylation and etherification, as well as pathways involving allylic intermediates.

Alkylation and etherification are fundamental processes in organic synthesis for forming carbon-oxygen bonds. For a molecule like 8-Methoxy-2,4-dimethyloct-3-ene, these reactions would involve the coupling of a methoxy (B1213986) group with an eight-carbon chain containing the dimethyl and alkene functionalities.

Alkylation and Etherification Reactions

Reaction of Appropriate Alkyl Halides with Methoxide (B1231860) in the Presence of a Base

A primary route to this compound involves the reaction of a suitable alkyl halide with a methoxide source, typically in the presence of a strong base. ontosight.ai The ideal precursor would be an 8-halo-2,4-dimethyloct-3-ene. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxide ion (CH₃O⁻) displaces the halide (e.g., bromide or chloride) on the terminal carbon of the octene chain.

The selection of a non-nucleophilic base is crucial to prevent side reactions, such as elimination, which would be competitive given the potential for the methoxide to act as a base.

Nucleophilic Substitution Routes, including Adaptations of Williamson Ether Synthesis for Branched Systems

The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would ideally involve the reaction of sodium methoxide with 8-bromo-2,4-dimethyloct-3-ene.

This reaction follows an Sₙ2 mechanism, where the methoxide ion performs a backside attack on the carbon atom bonded to the halogen. masterorganicchemistry.com For this reason, the substrate should ideally be a primary halide to minimize steric hindrance and avoid competing elimination reactions. byjus.comteachthemechanism.com Given that the target halide, 8-bromo-2,4-dimethyloct-3-ene, is a primary halide, the Williamson ether synthesis is a theoretically sound approach.

| Reactant 1 | Reactant 2 | Base/Solvent | Reaction Type | Product |

| 8-bromo-2,4-dimethyloct-3-ene | Sodium methoxide | Methanol (B129727) | Williamson Ether Synthesis (Sₙ2) | This compound |

| 2,4-dimethyloct-3-en-8-ol | Methyl iodide | Sodium hydride (NaH) / THF | Williamson Ether Synthesis (Sₙ2) | This compound |

Table 1: Illustrative Reactants for Williamson Ether Synthesis of this compound. This data is illustrative as specific experimental findings for this compound are not publicly available.

Allylic substitution presents another strategic avenue for the synthesis of this compound. ontosight.ai This method takes advantage of the reactivity of the allylic position—the carbon atom adjacent to the double bond. An appropriate substrate, such as a derivative of 2,4-dimethylocta-1,3-diene, could undergo substitution with methanol in the presence of a suitable catalyst to introduce the methoxy group at a position that could be isomerized to the desired C-8 position. The regioselectivity of such reactions is a critical factor and would need to be carefully controlled. fiveable.me

Alkene Functionalization for Ether Formation

An alternative to building the ether linkage directly is to introduce it by functionalizing a pre-existing alkene. This approach is particularly useful when the corresponding alkene is readily available.

The acid-catalyzed addition of an alcohol to an alkene is a common method for synthesizing ethers. youtube.comchadsprep.comorgosolver.com In this case, the reaction would involve treating 2,4-dimethyloct-3-ene with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). chadsprep.comstackexchange.com

The mechanism begins with the protonation of the alkene's double bond by the acid, which forms a carbocation intermediate. orgosolver.comchemistrysteps.com This carbocation is then attacked by the nucleophilic oxygen atom of methanol. A final deprotonation step by a base (such as another molecule of methanol or the conjugate base of the acid) yields the ether and regenerates the acid catalyst. youtube.com

A key consideration in this synthesis is the potential for carbocation rearrangements. chemistrysteps.com The initial carbocation formed from the protonation of the 3-ene could potentially undergo hydride or methyl shifts to form a more stable carbocation, which could lead to a mixture of products. Therefore, controlling the reaction conditions to favor the desired product is essential.

| Alkene Substrate | Alcohol | Catalyst | Key Intermediate | Product |

| 2,4-dimethyloct-3-ene | Methanol | H₂SO₄ (catalytic) | Tertiary carbocation | This compound (and isomers) |

Table 2: Conceptual Overview of Acid-Catalyzed Addition for Ether Formation. This data is illustrative as specific experimental findings for this compound are not publicly available.

Acid-Catalyzed Addition of Alcohols to Alkenes

Carbocation Rearrangement Phenomena in Branched Alkenes

A more significant challenge in the acid-catalyzed synthesis of this compound is the high propensity for carbocation rearrangements. When 2,4-dimethyloct-3-ene is protonated, a secondary or tertiary carbocation is formed. This intermediate is highly susceptible to hydride or alkyl shifts to form a more stable carbocation.

For instance, protonation at C-3 would initially form a carbocation at C-4. This carbocation could then undergo a hydride shift from the adjacent C-2 position, leading to a more stable tertiary carbocation. Subsequent attack by methanol would result in the formation of an undesired ether. Similarly, protonation at C-4 would generate a carbocation at C-3, which could also rearrange. These rearrangements lead to a complex mixture of products, making direct acid-catalyzed etherification an unsuitable method for the clean synthesis of this compound.

Alkoxymercuration-Demercuration Reactions

To circumvent the issues of poor regioselectivity and carbocation rearrangements, alkoxymercuration-demercuration presents a superior and reliable synthetic route. This two-step process allows for the Markovnikov addition of an alcohol to an alkene without the formation of a free carbocation intermediate, thus preventing rearrangements.

Mechanistic Insights and Suppression of Rearrangements via Mercurinium Ion Intermediate

The key to the success of the alkoxymercuration-demercuration reaction lies in its mechanism. The reaction is initiated by the electrophilic attack of the mercuric acetate (B1210297) on the alkene double bond. This results in the formation of a bridged mercurinium ion intermediate, where the mercury atom is bonded to both carbons of the original double bond.

This three-membered ring structure stabilizes the positive charge and prevents the formation of a discrete carbocation that could rearrange. The subsequent nucleophilic attack by the alcohol (methanol) occurs at the more substituted carbon of the mercurinium ion bridge, following Markovnikov's regioselectivity. This attack opens the bridge and results in an alkoxymercury compound. The final step, demercuration with sodium borohydride, replaces the mercury-containing group with a hydrogen atom.

Stereochemical Outcomes

The alkoxymercuration-demercuration reaction is characterized by its stereospecificity, proceeding via an anti-addition. This means that the newly added alkoxy group (methoxy) and the hydrogen atom add to opposite faces of the original double bond, resulting in a trans stereochemistry. While the specific stereochemistry of this compound would depend on the geometry of the starting alkene (2,4-dimethyloct-3-ene), the reaction itself predictably yields the anti-addition product. If the starting alkene is a mixture of (E) and (Z) isomers, a corresponding mixture of diastereomeric products would be expected.

Electrochemical and Redox-Mediated Etherification Strategies

More contemporary approaches to ether synthesis involve electrochemical and redox-mediated strategies. These methods offer alternative pathways that can be highly selective and operate under mild conditions.

Direct Alkene Oxidation Mechanisms and Radical Cation Interception

Electrochemical methods can be employed to achieve the etherification of alkenes. In a typical setup, the alkene can be directly oxidized at an anode to form a radical cation intermediate. This highly reactive species can then be intercepted by a nucleophile, such as an alcohol.

In the context of synthesizing this compound, the direct oxidation of 2,4-dimethyloct-3-ene would generate a radical cation. The subsequent attack by methanol would lead to the formation of the desired ether. The regioselectivity of this process would be governed by the distribution of charge and spin density in the radical cation intermediate. While this method holds promise, careful control of the reaction conditions, such as the electrode potential and solvent system, is crucial to avoid side reactions and achieve high selectivity.

Concurrent C-C and C-X Bond Formations

The simultaneous formation of a carbon-carbon (C-C) and a carbon-heteroatom (C-X) bond across an alkene is a powerful strategy for rapidly building molecular complexity. This approach, often termed dicarbofunctionalization, can be applied to install key structural features found in branched octenes.

Recent advances have demonstrated that nickel-catalyzed reductive cross-coupling reactions can forge a C(sp³)–C(sp³) and a C(sp³)–C(sp²) bond across an olefin in a single step. organic-chemistry.org This method utilizes two different electrophilic carbon sources, offering a novel route to complex aliphatic chains. organic-chemistry.org Another relevant strategy is the Heck reaction, a substitution process where a hydrogen atom on an alkene is replaced by a vinyl or aryl group, typically yielding a trans-alkene with high stereospecificity. chemistry.coach While not a simultaneous C-C/C-X formation, it represents a key C-C bond-forming reaction on a pre-functionalized (C-X) substrate.

For instance, a theoretical approach to a precursor of this compound could involve the reductive coupling of a vinyl-substituted aromatic or heteroaromatic compound with an alkyl bromide in an aqueous medium, catalyzed by an iron(II) salt. organic-chemistry.org This method regiospecifically forms the new C-C bond at the β-position of the alkene. organic-chemistry.org

Specialized Synthetic Transformations Involving Branched Octenes

The synthesis and modification of branched octenes often require specialized chemical reactions to control regioselectivity and stereoselectivity.

Olefin Metathesis Strategies for Branched Alkenes

Olefin metathesis is a transformative reaction in organic synthesis that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum complexes. wikipedia.org For the synthesis of acyclic trisubstituted alkenes, cross-metathesis (CM) is a direct approach. ximo-inc.commasterorganicchemistry.com However, these reactions can be challenging due to a lack of chemoselectivity, where homometathesis of the less hindered starting alkene can be a prevalent side reaction. nih.govresearchgate.net

The challenge is amplified when synthesizing sterically hindered olefins. organic-chemistry.org A key strategy to favor the desired cross-coupled product is to use one of the alkene partners in excess. masterorganicchemistry.com Ring-closing metathesis (RCM) is another powerful variant, particularly for forming cyclic structures which can be subsequently opened to yield linear, branched chains. masterorganicchemistry.comrsc.org A silicon-tethered RCM strategy has been shown to be effective for the diastereoselective synthesis of trisubstituted olefins. rsc.org

Z-Selective Cross-Metathesis Reactions for Trisubstituted Alkenes

Achieving stereocontrol in the synthesis of trisubstituted alkenes is a significant challenge, particularly for the less thermodynamically stable Z-isomer. acs.org While traditional methods like the Wittig reaction can produce Z-olefins, they may result in isomeric mixtures. acs.org

Catalytic cross-metathesis offers a more modern solution, although generating acyclic trisubstituted alkenes stereoselectively is not straightforward. nih.govresearchgate.net Recent breakthroughs have enabled the highly chemoselective and stereoselective synthesis of linear E- or Z-trisubstituted alkenes. ximo-inc.com These methods often involve the cross-metathesis of a trisubstituted alkene with a disubstituted alkene, which provides greater stereocontrol compared to reactions involving terminal alkenes. ximo-inc.com Molybdenum and tungsten-based catalysts have shown particular promise in promoting high Z-selectivity in these transformations. researchgate.netnih.gov Research has demonstrated that Mo- and Ru-catalyzed reactions can be employed in the stereoselective synthesis of complex acyclic moieties. nih.gov

Below is a table illustrating typical catalyst performance in Z-selective cross-metathesis for producing trisubstituted alkenes, based on literature findings for analogous systems.

| Catalyst Type | Substrate 1 | Substrate 2 | Product Z:E Ratio | Yield (%) |

| Molybdenum MAP | Trisubstituted Alkene | Disubstituted Alkene | >95:5 | 66-90 |

| Ruthenium-Thiolate | Disubstituted Alkene | Disubstituted Alkene | 90:10 to >98:2 | 47-88 |

| Mo Monoaryloxide | Trisubstituted Alkene | Z-1,2-dichloroethene | High Z-selectivity | - |

Data is representative of reactions on similar compound classes as reported in the literature. ximo-inc.comresearchgate.netnih.gov

Stereoselective Olefin Synthesis

The controlled synthesis of a specific olefin isomer is crucial for the function of many complex organic molecules. rsc.org A stereoselective reaction is one that preferentially forms one stereoisomer over others that are possible. rsc.org

A variety of methods have been developed to introduce double bonds in a controlled, stereoselective manner. rsc.org One notable method involves the decarboxylative olefination of β-hydroxy N-hydroxyphthalimide (NHPI) esters. acs.org This reaction can produce either the E or Z olefin with high selectivity, depending on the stereochemistry of the starting alcohol precursor (anti or syn). acs.org This protocol avoids radical intermediates, proceeding through a proposed β-lactone intermediate. acs.org Visible-light-promoted, iodine-mediated homo-coupling of diazo compounds has also emerged as a mild and economical method for accessing tetrasubstituted olefins with varying degrees of stereoselectivity. acs.org

Methoxycarbonylation of Olefins towards Branched Esters

Methoxycarbonylation is a process that introduces a methoxycarbonyl group (-COOCH₃) across a double bond. This transformation is highly valuable for converting simple alkenes into more complex esters. researchgate.net Palladium-catalyzed isomerizing methoxycarbonylation is particularly powerful, as it can convert a broad range of alkenes, including terminal, internal, and branched varieties, into linear esters. acs.orgresearchgate.net This is achieved through a catalytic cycle that involves palladium hydride species, which can isomerize the double bond along the carbon chain before the carbonylation step occurs.

This method is highly relevant to the functionalization of a branched octene backbone. For example, an octene precursor could be converted to a terminal methyl ester, which could then be reduced to the corresponding primary alcohol and subsequently methylated to yield the 8-methoxy functionality of the target molecule. The use of bulky diphosphine ligands, such as 1,2-bis(4-phosphorinone)xylene (BPX), with a palladium catalyst has been shown to match or exceed the performance of state-of-the-art systems for this transformation. acs.orgresearchgate.net

| Catalyst System | Substrate Type | Product | Selectivity for Linear Ester (%) |

| [Pd(TsO)₂(PPh₃)₂]/FeCl₃ | 1-Octene | Methyl nonanoate | High |

| [(dtbpx)Pd(OTf)₂] | Unsaturated diester precursor | Linear α,ω-diester | 90.6 |

| Pd-BPX | Internal/Branched Alkenes | Linear Methyl Ester | High |

Data is representative of reactions on similar compound classes as reported in the literature. researchgate.netacs.org

Hydroformylation Reactions for Branched Aldehyde Precursors

Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across an alkene's double bond to produce an aldehyde. libretexts.org This atom-economical reaction is typically catalyzed by rhodium or cobalt complexes. libretexts.orgresearchgate.net When applied to terminal alkenes, hydroformylation can yield both linear and branched aldehydes. libretexts.org

While the production of linear aldehydes is common, the selective synthesis of branched aldehydes from alkyl alkenes is more unusual and requires specialized catalytic systems. acs.orgscispace.com The use of specific ligands, such as the phospholane-phosphite ligand BOBPHOS with a rhodium catalyst, has been shown to exhibit high selectivity for branched aldehyde products from unbiased alkene substrates. scispace.comnih.gov Kinetic and spectroscopic studies have revealed that stabilizing interactions between the ligand and substrate influence this high branched selectivity. nih.gov Such a reaction could be envisioned to form a key branched aldehyde intermediate, which could then be further elaborated to construct the 2,4-dimethyl-octene framework.

The table below summarizes the effect of reaction conditions on the selectivity of hydroformylation for analogous systems.

| Catalyst System | Substrate | Product Type | Effect of Increased CO Pressure | Reference |

| Rh-BOBPHOS | Alkyl Alkene | Branched Aldehyde | Increased branched-to-linear ratio | acs.orgscispace.com |

| HCo(CO)₄ | Propene | Mixture | - | libretexts.org |

Multi-step Total Synthesis of Related Methoxylated Compounds

The total synthesis of complex natural products often provides a blueprint for the construction of related, structurally interesting molecules. syrris.jp The assembly of methoxylated compounds frequently involves the sequential installation of chiral centers and functional groups, leveraging a variety of powerful chemical transformations. syrris.jprsc.org

A plausible strategy for constructing the carbon skeleton of a molecule like this compound involves the sequential coupling of smaller, functionalized fragments. A "double-alkyne bromide coupling" approach could be envisioned as a two-step process, for instance, utilizing Sonogashira or similar palladium-catalyzed cross-coupling reactions. organic-chemistry.org These reactions efficiently form carbon-carbon bonds between terminal alkynes and vinyl or aryl halides. organic-chemistry.org

The process would begin with a suitable starting alkyne which is coupled with a vinyl bromide. A second coupling reaction would follow, introducing another fragment. Once the core alkyne framework is assembled, the critical step of stereoselective hydrogenation is employed to furnish the desired alkene geometry. The choice of catalyst is paramount for controlling the stereochemical outcome. youtube.com

Z-(cis)-Alkene Synthesis : Lindlar's catalyst, a "poisoned" palladium catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline), is commonly used for the syn-hydrogenation of alkynes to Z-alkenes. youtube.com The catalyst is deactivated enough to prevent over-reduction to the corresponding alkane. youtube.com

E-(trans)-Alkene Synthesis : To obtain an E-alkene, a dissolving metal reduction, such as sodium in liquid ammonia, is the classic method. youtube.com

More modern approaches utilize cobalt or palladium complexes with specific ligands to achieve high stereoselectivity in transfer hydrogenations, offering milder reaction conditions and broader functional group tolerance. acs.orgnih.gov

Table 1: Comparison of Stereoselective Alkyne Reduction Methods

| Method | Reagents | Stereochemical Outcome | Mechanism Highlights |

| Lindlar Reduction | H₂, Pd/CaCO₃, Pb(OAc)₂, Quinoline | Z-(cis)-Alkene | Syn-addition of hydrogen on the catalyst surface. youtube.com |

| Dissolving Metal Reduction | Na, NH₃ (l) | E-(trans)-Alkene | Anti-addition via a radical anion intermediate. youtube.com |

| Cobalt-Catalyzed Transfer Hydrogenation | Cobalt complex, Ligand, H₂ source | Z- or E-Alkene | Ligand control dictates stereochemistry via isomerization pathways. nih.gov |

The Mukaiyama aldol (B89426) reaction is a powerful tool for carbon-carbon bond formation, typically yielding a β-hydroxy carbonyl compound from the reaction of a silyl (B83357) enol ether with an aldehyde or ketone in the presence of a Lewis acid. rsc.orgnih.gov This reaction has been pivotal in the total synthesis of numerous complex natural products. rsc.org

In the context of synthesizing a methoxylated compound, the Mukaiyama reaction can be employed to introduce a hydroxyl group at a specific position, which is then subsequently alkylated to a methoxy ether. The reaction proceeds through an open transition state, and its stereoselectivity can be influenced by the choice of substrates, Lewis acid, and reaction conditions. wikipedia.orgtcichemicals.com

The general mechanism involves the activation of the carbonyl compound by a Lewis acid, such as titanium tetrachloride (TiCl₄), enhancing its electrophilicity. nih.gov The silyl enol ether then attacks the activated carbonyl carbon. A subsequent aqueous workup removes the silyl group, revealing the β-hydroxy carbonyl product. nih.gov For the synthesis of an α-methoxy ketone, the resulting hydroxyl group would be protected, followed by further manipulations and eventual methylation.

Table 2: Key Features of the Mukaiyama Aldol Reaction

| Feature | Description |

| Reactants | Silyl enol ether and an aldehyde or ketone. wikipedia.org |

| Catalyst | Typically a Lewis acid (e.g., TiCl₄, BF₃·OEt₂). rsc.orgnih.gov |

| Primary Product | β-Hydroxy carbonyl compound. tcichemicals.com |

| Key Advantage | Allows for a crossed-aldol reaction with minimal self-condensation. wikipedia.org |

| Application | Widely used in complex molecule synthesis for stereocontrolled C-C bond formation. chem-station.com |

Catalytic Oxidation Methods for Analogous Branched Ketones (e.g., using Copper(I) Chloride and Palladium(II) Chloride)

The synthesis of branched ketones, which can serve as precursors or structural analogs to compounds like this compound, can be achieved through the catalytic oxidation of olefins. The Wacker-Tsuji oxidation, which typically uses a palladium(II) chloride catalyst with a copper(I) chloride co-catalyst and oxygen as the terminal oxidant, is a well-established method for this transformation. researchgate.net

This catalytic system facilitates the oxidation of alkenes to ketones. In this process, Pd(II) is the active oxidant, which is reduced to Pd(0) during the reaction. The role of CuCl is to re-oxidize the Pd(0) back to Pd(II), while oxygen, in turn, re-oxidizes the resulting Cu(I) back to Cu(II), thus completing the catalytic cycle. researchgate.net The reaction is particularly useful for converting terminal olefins to methyl ketones. For internal olefins, especially those bearing neighboring oxygen functions, this method can proceed with high regioselectivity to yield β-alkoxy or γ-acetoxy ketones. researchgate.net

The reaction conditions, such as the solvent system (e.g., aqueous dioxane), can be optimized to achieve high yields. researchgate.net This methodology provides a direct route to branched ketones from corresponding unsaturated hydrocarbon precursors.

Table 3: Components of the Wacker-Tsuji Oxidation System

| Component | Role in Catalytic Cycle |

| Palladium(II) Chloride (PdCl₂) | Primary catalyst; oxidizes the alkene to a ketone. researchgate.net |

| Copper(I) Chloride (CuCl) | Co-catalyst; re-oxidizes Pd(0) to Pd(II). researchgate.net |

| Oxygen (O₂) or p-Benzoquinone | Terminal oxidant; re-oxidizes the reduced copper species. researchgate.net |

Reaction Pathways and Mechanistic Investigations

Electrophilic Addition Reactions of the Alkene Moiety

The carbon-carbon double bond in 8-Methoxy-2,4-dimethyloct-3-ene is an area of high electron density, making it susceptible to attack by electrophiles. The regioselectivity and stereoselectivity of these reactions are influenced by the substitution pattern of the alkene.

Protonation Dynamics and Carbocation Stability in Branched Octenes

The initial step in many acid-catalyzed reactions of alkenes is protonation of the double bond to form a carbocation intermediate. The stability of this carbocation is a key factor in determining the reaction pathway. Carbocation stability follows the order: tertiary > secondary > primary > methyl. libretexts.orgudel.edu This is due to a combination of inductive effects and hyperconjugation. libretexts.org Alkyl groups are electron-donating and help to disperse the positive charge of the carbocation. libretexts.org Hyperconjugation involves the delocalization of sigma-bond electrons into the empty p-orbital of the carbocation, further stabilizing the positive charge. libretexts.orgchemistrytalk.org

In the case of a branched octene like this compound, protonation can lead to the formation of a tertiary carbocation, which is a relatively stable intermediate. chemistrytalk.orgmasterorganicchemistry.com The presence of adjacent pi bonds or atoms with lone pairs can also contribute to carbocation stability through resonance. masterorganicchemistry.com

Hydride Shifts and Isomerization Processes in Acid-Catalyzed Reactions

Carbocation intermediates can undergo rearrangements to form more stable carbocations. masterorganicchemistry.com One common type of rearrangement is a hydride shift, where a hydrogen atom with its pair of electrons migrates from an adjacent carbon to the carbocation center. masterorganicchemistry.commasterorganicchemistry.com This process is driven by the formation of a more stable carbocation. masterorganicchemistry.com For example, a secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift. masterorganicchemistry.commasterorganicchemistry.com

In acid-catalyzed reactions, the repeated process of protonation and deprotonation can lead to the migration of the double bond, resulting in isomerization of the alkene. reddit.com This "walking" of the pi bond generally proceeds until the most thermodynamically stable alkene is formed, which is typically the most substituted one. reddit.comyoutube.com Transition metal catalysts can also be employed to facilitate alkene isomerization, often with high selectivity for a particular isomer. rsc.orgsdsu.eduorganic-chemistry.org

Table 1: Factors Influencing Carbocation Stability

| Factor | Description | Effect on Stability |

|---|---|---|

| Substitution | The number of alkyl groups attached to the positively charged carbon. | Tertiary > Secondary > Primary > Methyl libretexts.orgudel.edu |

| Inductive Effects | Electron-donating alkyl groups help disperse the positive charge. libretexts.org | Increased stability with more alkyl groups. libretexts.org |

| Hyperconjugation | Delocalization of sigma-bond electrons into the empty p-orbital of the carbocation. libretexts.orgchemistrytalk.org | Increased stability with more adjacent C-H bonds. libretexts.org |

| Resonance | Delocalization of the positive charge through adjacent pi systems or atoms with lone pairs. masterorganicchemistry.com | Significant stabilization. masterorganicchemistry.com |

Halogenation and Halohydrin Formation Stereochemistry

The reaction of alkenes with halogens (like Br₂ or Cl₂) in an inert solvent results in the formation of vicinal dihalides. This reaction proceeds through a cyclic halonium ion intermediate and results in anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com

When the reaction is carried out in a nucleophilic solvent like water, a halohydrin is formed instead. leah4sci.comlibretexts.org Water acts as the nucleophile, attacking the more substituted carbon of the halonium ion intermediate. masterorganicchemistry.comleah4sci.comlibretexts.org This regioselectivity is in accordance with Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. leah4sci.com The stereochemistry of the addition is anti, meaning the halogen and the hydroxyl group add to opposite faces of the original double bond. leah4sci.comlibretexts.org

Oxidative Transformations of the Carbon-Carbon Double Bond

The double bond of this compound can be cleaved or transformed through various oxidative reactions.

Ozonolysis and Oxidative Cleavage Pathways

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds by reacting them with ozone (O₃). libretexts.orglibretexts.org The initial reaction forms an unstable intermediate called a molozonide, which then rearranges to an ozonide. libretexts.orglibretexts.org The workup conditions following the ozonolysis determine the final products. A reductive workup will yield aldehydes or ketones, while an oxidative workup will produce carboxylic acids or ketones. libretexts.orglibretexts.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under warm, acidic, or basic conditions, can also cleave the double bond. chemistryguru.com.sg With these reagents, any aldehyde products are typically oxidized further to carboxylic acids. chemistryguru.com.sg The specific products formed depend on the substitution pattern of the original alkene. chemistryguru.com.sg For instance, a carbon atom of the double bond bonded to two alkyl groups will be converted to a ketone. chemistryguru.com.sg

Table 2: Products of Oxidative Cleavage of Alkenes

| Substitution of Alkene Carbon | Product with Reductive Workup (e.g., O₃, then DMS) | Product with Oxidative Workup (e.g., O₃, then H₂O₂ or KMnO₄) |

|---|---|---|

| Two alkyl groups | Ketone | Ketone chemistryguru.com.sg |

| One alkyl group, one hydrogen | Aldehyde | Carboxylic Acid chemistryguru.com.sg |

Epoxidation Mechanisms and Stereochemical Control

Epoxidation is the reaction of an alkene with a peroxy acid (such as meta-chloroperoxybenzoic acid, mCPBA) to form an epoxide (also known as an oxirane), a three-membered ring containing an oxygen atom. libretexts.orgsaskoer.ca The reaction is believed to occur in a single, concerted step where the oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition. libretexts.orgleah4sci.com This means that the stereochemistry of the starting alkene is retained in the epoxide product; a cis-alkene will give a cis-epoxide, and a trans-alkene will give a trans-epoxide. chemistrysteps.comyoutube.com

The rate of epoxidation is influenced by the nature of the alkene, with more electron-rich (i.e., more substituted) alkenes reacting faster. libretexts.org Epoxides are valuable synthetic intermediates because the strained three-membered ring can be opened by various nucleophiles, leading to a variety of functionalized products. chemistrysteps.comyoutube.com For example, acid-catalyzed hydrolysis of an epoxide yields a 1,2-diol with anti-stereochemistry. libretexts.orglibretexts.org

Dihydroxylation Reactions (e.g., using Potassium Permanganate or Osmium Tetroxide)

The double bond in this compound is susceptible to oxidation by agents that facilitate dihydroxylation, such as potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄). These reactions are expected to proceed via a syn-addition mechanism, where both hydroxyl groups are added to the same face of the double bond. libretexts.orgchemistrysteps.comntu.edu.sg

Mechanism with Osmium Tetroxide (OsO₄): The reaction with OsO₄ is highly stereospecific. It involves a concerted [3+2] cycloaddition of the osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate. ntu.edu.sgmasterorganicchemistry.com This intermediate is then cleaved, typically under reductive conditions (e.g., using NaHSO₃ or H₂S) or oxidative conditions with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO), to yield the vicinal diol. libretexts.orgntu.edu.sg Given that this compound is a trisubstituted, electron-rich alkene, it is expected to react readily with OsO₄. masterorganicchemistry.com The syn-addition to the C3-C4 double bond will produce two new stereocenters, resulting in the formation of a pair of enantiomers.

Mechanism with Potassium Permanganate (KMnO₄): Reaction with a cold, dilute, and basic solution of KMnO₄ (Baeyer's reagent) also results in syn-dihydroxylation. ntu.edu.sglibretexts.org The mechanism is analogous to that of OsO₄, proceeding through a cyclic manganate (B1198562) ester intermediate. chemistrysteps.comntu.edu.sg However, KMnO₄ is a very strong oxidizing agent, and unless conditions are carefully controlled (low temperature, basic pH), over-oxidation can occur, leading to cleavage of the carbon-carbon bond of the newly formed diol. chemistrysteps.comlibretexts.org

Expected Product: The dihydroxylation of this compound at the C3 and C4 positions is predicted to yield 8-Methoxy-2,4-dimethyloctane-3,4-diol .

| Reagent System | Expected Product | Stereochemistry | Key Features |

| 1. OsO₄, Pyridine2. NaHSO₃/H₂O | 8-Methoxy-2,4-dimethyloctane-3,4-diol | syn-addition | High yield, high stereospecificity. OsO₄ is toxic and expensive, often used catalytically with a co-oxidant like NMO. libretexts.orgntu.edu.sgmasterorganicchemistry.com |

| Cold, dilute, basic KMnO₄ | 8-Methoxy-2,4-dimethyloctane-3,4-diol | syn-addition | Less expensive than OsO₄ but lower yields are common due to risk of over-oxidation. chemistrysteps.comntu.edu.sglibretexts.org |

Catalytic Reactions and Selectivity

Palladium-Catalyzed Transformations

The alkene functionality in this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions. A notable example is the Mizoroki-Heck reaction. libretexts.orgfrontiersin.orgnih.gov

Heck Reaction: In a potential Heck reaction, this compound could be coupled with an aryl or vinyl halide (or triflate). The catalytic cycle typically involves oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-R bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. libretexts.org

For a trisubstituted alkene like the target compound, regioselectivity of the insertion step is a critical consideration. libretexts.orgnih.gov The aryl or vinyl group from the coupling partner would add to one of the carbons of the original double bond (C3 or C4). Generally, the addition occurs at the less sterically hindered carbon atom. In this case, addition at C3 would be favored over the more substituted C4. However, internal olefins can be challenging substrates, sometimes leading to mixtures of regioisomers or products of double bond migration. frontiersin.orgnih.gov

Ligand-Enabled Asymmetric Hydroalkenylation of Olefins

Asymmetric hydroalkenylation is a powerful method for constructing chiral centers. For an internal, trisubstituted olefin like this compound, this transformation is challenging due to the difficulty in controlling both regioselectivity and enantioselectivity. nih.govresearchgate.net Modern methods often employ nickel or other transition metal catalysts with carefully designed chiral ligands. nih.govrsc.org

Regioselectivity: Hydroalkenylation involves the addition of a hydrogen atom and an alkenyl group across the double bond. For the C3=C4 double bond, two regioisomeric products are possible. The outcome is highly dependent on the catalytic system, including the metal, the ligand, and the specific substrates. nih.govresearchgate.netrsc.org Directing groups can be used to control regioselectivity, but in their absence, as with this compound, control relies on the subtle electronic and steric biases of the substrate and the catalyst. rsc.orgscispace.com Nickel-hydride catalysts, for instance, are known to isomerize the double bond, which can further complicate regiochemical outcomes. youtube.com

Enantioselectivity: Achieving high enantioselectivity requires a chiral catalyst that can effectively differentiate between the two prochiral faces of the alkene during the addition step. nih.govnih.gov Chiral N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands (e.g., PyrOx, bisoxazolines) are commonly employed. nih.govnih.govchinesechemsoc.org The chiral ligand creates a sterically and electronically defined pocket around the metal center. This chiral environment forces the alkene to coordinate in a preferred orientation, leading to the facial selectivity required for the enantioselective formation of the new C-C and C-H bonds. nih.govnih.gov The reaction of this compound would generate a new stereocenter, and the choice of ligand enantiomer would determine which product enantiomer is formed.

Reactivity of the Methoxy (B1213986) Functional Group

Nucleophilic Substitution Reactions Involving the Methoxy Group as a Leaving Group

The methoxy group (-OCH₃) at the C8 position of the molecule is part of a primary alkyl ether. In general, alkoxides (like methoxide (B1231860), CH₃O⁻) are strong bases and, consequently, very poor leaving groups in nucleophilic substitution reactions. chemistrysteps.commasterorganicchemistry.com Direct displacement of the methoxy group by a nucleophile under standard Sₙ2 or Sₙ1 conditions is not considered a viable reaction pathway. chemistrysteps.comjove.comyoutube.com

For a substitution reaction to occur where the methoxy group is the leaving group, the oxygen atom must first be activated to transform it into a better leaving group. chemistrysteps.commasterorganicchemistry.com This is typically achieved under strongly acidic conditions.

Ether Cleavage with Strong Acids: The most common reaction involving the cleavage of the C-O bond in simple ethers is treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). transformationtutoring.comlibretexts.orglibretexts.org The mechanism proceeds as follows:

Protonation: The ether oxygen is protonated by the strong acid, forming a good leaving group (methanol). chemistrysteps.commasterorganicchemistry.com

Nucleophilic Attack: The halide ion (Br⁻ or I⁻), which is a good nucleophile, then attacks the electrophilic carbon (C8) via an Sₙ2 mechanism, displacing the methanol (B129727) molecule. jove.comlibretexts.org

This reaction does not involve the methoxide ion as the leaving group directly, but rather the neutral methanol molecule after protonation. youtube.com Using excess acid would lead to the subsequent conversion of the displaced methanol into methyl halide. Thus, the treatment of this compound with excess HBr would be expected to yield 8-bromo-2,4-dimethyloct-3-ene and methyl bromide.

| Reaction | Reagents | Mechanism | Expected Product(s) |

| Ether Cleavage | Excess HBr or HI | Protonation followed by Sₙ2 attack | 8-halo-2,4-dimethyloct-3-ene and Methyl Halide |

Demethylation Strategies for Ether Cleavage

The cleavage of the methoxy group in this compound represents a key transformation, converting the ether into the corresponding alcohol. This demethylation is typically achieved under acidic conditions, which facilitate the cleavage of the otherwise stable C-O bond. wikipedia.orglibretexts.org The reaction can proceed through different mechanistic pathways, primarily SN1 or SN2, depending on the structure of the ether and the reaction conditions. wikipedia.orglibretexts.org

Given the structure of this compound, which features a primary carbon attached to the methoxy group, the cleavage is expected to proceed via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com This involves the protonation of the ether oxygen by a strong acid, followed by a nucleophilic attack of the conjugate base on the methyl group. masterorganicchemistry.commasterorganicchemistry.com Strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly employed for this purpose, as they provide both a strong acid to protonate the ether and a good nucleophile (Br⁻ or I⁻) to effect the cleavage. pearson.comyoutube.com

Alternatively, Lewis acids such as boron tribromide (BBr₃) offer a powerful and often milder method for demethylating aryl methyl ethers, and this reagent is also effective for cleaving alkyl ethers. masterorganicchemistry.comwikipedia.org The reaction with BBr₃ proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion. wikipedia.org This method is particularly advantageous as it can often be carried out at lower temperatures and may offer higher selectivity. rsc.org

The choice of reagent and reaction conditions can be tailored to optimize the yield of the desired alcohol and minimize potential side reactions. Below is a table summarizing common demethylation strategies applicable to ethers, with examples from the literature that are analogous to the cleavage of the primary methoxy group in this compound.

Table 1: Selected Demethylation Reagents and Conditions for Ether Cleavage

| Reagent | Substrate Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| HBr | Aryl Methyl Ether | Acetic Acid, reflux | Phenol, Methyl Bromide | High | wikipedia.org |

| HI | Primary Alkyl Ether | Excess HI, heat | Alcohol, Alkyl Iodide | Good | masterorganicchemistry.com |

| BBr₃ | Aryl Methyl Ether | Dichloromethane, -20 °C to rt | Phenol, Methyl Bromide | ~98% | rsc.org |

| LiI | Anisole (B1667542) | LiBF₄, 130 °C | Phenol, Methyl Iodide | 26% (without LiBF₄) | researchgate.net |

| 2-(Diethylamino)ethanethiol | Aryl Methyl Ether | DMF, reflux | Phenol, Methyl Sulfide | Good to Excellent | organic-chemistry.org |

This table presents data for analogous ether cleavage reactions and not for this compound itself, for which specific experimental data is not available in the cited literature.

Theoretical and Computational Analysis of Reaction Mechanisms

The key step in the acid-catalyzed demethylation of this compound is the nucleophilic attack on the protonated ether. For a primary ether like this, the reaction is anticipated to follow an SN2 pathway. libretexts.orglibretexts.org

Protonation of the Ether Oxygen: The reaction initiates with the protonation of the methoxy oxygen by a strong acid, forming an oxonium ion. This is a rapid and reversible step. masterorganicchemistry.com

SN2 Transition State: The subsequent step involves the backside attack by a nucleophile (e.g., I⁻ or Br⁻) on the methyl carbon of the oxonium ion. The transition state for this SN2 reaction would involve a pentacoordinate carbon atom, where the nucleophile is forming a new bond and the oxygen of the leaving alcohol group is breaking its bond simultaneously. masterorganicchemistry.com The geometry would be trigonal bipyramidal.

In the case of cleavage with Lewis acids like BBr₃, the initial step is the formation of a Lewis acid-base adduct. The subsequent cleavage also proceeds through a transition state involving nucleophilic attack by a bromide ion. wikipedia.org

For allylic ethers, an SN1 pathway becomes more favorable due to the potential for the formation of a resonance-stabilized allylic carbocation. orgoreview.comfiveable.me Although the methoxy group in this compound is not directly attached to an allylic carbon, the presence of the double bond in the molecule could potentially influence the stability of intermediates and transition states. However, given the primary nature of the C-O bond, an SN2 mechanism is still the most probable pathway for demethylation.

Computational studies on similar ether cleavage reactions have calculated the Gibbs free-energy barriers for these processes. For instance, the direct cleavage of the ether bond in anisole by LiI involves a high-energy four-membered ring transition state, but the barrier is lowered with the assistance of additional LiI molecules forming a six-membered ring transition state. researchgate.net

A reaction coordinate map for the demethylation of this compound would illustrate the energy changes as the reaction progresses from reactants to products.

Reactants: The initial state consists of the ether and the acid (e.g., HI).

Intermediate: The first intermediate along the reaction coordinate is the protonated ether (oxonium ion). This intermediate resides in a local energy minimum.

Products: The final products are the corresponding alcohol (8-hydroxy-2,4-dimethyloct-3-ene) and the methyl halide (e.g., methyl iodide).

The energy profile for an SN2 reaction is characterized by a single, concerted step for the bond-making and bond-breaking processes following the initial protonation. In contrast, an SN1 reaction would show a multi-step profile with the formation of a carbocation intermediate in a distinct energy well.

The energy profile for the demethylation of 2-methoxy-4-methylphenol (B1669609) (creosol) in an acidic concentrated lithium bromide (ACLB) system, which proceeds via an SN2 mechanism, shows the initial protonation of the ether oxygen followed by the nucleophilic attack of bromide on the methyl carbon as the rate-determining step. rsc.orgnih.gov This provides a good model for the expected energy profile of the demethylation of this compound.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic connectivity within a molecule by probing the magnetic properties of atomic nuclei. For 8-Methoxy-2,4-dimethyloct-3-ene, this technique is indispensable for confirming the presence and location of the methoxy (B1213986) group, the dimethyl substitutions, and the position of the carbon-carbon double bond within the octene chain.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of the hydrogen atoms (protons) in a molecule.

In the ¹H NMR spectrum of this compound, distinct chemical shifts are anticipated for the alkene and methoxy protons due to their unique electronic environments. The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, as they are not coupled to any adjacent protons. Typically, the chemical shift for methoxy protons on an alkyl chain falls in the range of 3.3-4.0 ppm acdlabs.comdocbrown.info. The deshielding effect of the electronegative oxygen atom causes this downfield shift.

The vinylic proton at the C3 position (H-3) is attached to a carbon-carbon double bond and is therefore expected to resonate significantly downfield, typically in the region of 5.0-5.5 ppm libretexts.orginflibnet.ac.in. Its precise chemical shift would be influenced by the substitution pattern of the alkene.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | ~3.3 - 4.0 | Singlet |

| H-3 (vinylic) | ~5.0 - 5.5 | Doublet |

| H-2 (allylic) | ~2.2 - 2.7 | Multiplet |

| H-4 (allylic methyl) | ~1.6 - 1.8 | Singlet |

| H-5 | ~1.9 - 2.2 | Multiplet |

Spin-spin coupling, observed as the splitting of NMR signals, provides crucial information about the connectivity of adjacent non-equivalent protons. For this compound, the following coupling patterns are predicted:

The vinylic proton (H-3) is expected to be a doublet, as it is coupled to the proton on the adjacent C2 carbon.

The proton at the C2 position (H-2) , being allylic, would likely appear as a multiplet due to coupling with the vinylic proton (H-3) and the protons of the methyl group at C2.

The protons of the methyl group at C2 would appear as a doublet, being coupled to the single proton at C2.

The protons of the methyl group at C4 are not coupled to any adjacent protons and would therefore appear as a singlet.

The methylene (B1212753) protons along the alkyl chain (C5, C6, C7) would exhibit complex splitting patterns due to coupling with their neighbors, appearing as multiplets. The protons on C7 would be coupled to the protons on C6 and the protons on C8, which are adjacent to the methoxy group.

Through careful analysis of these coupling patterns and the corresponding coupling constants (J values), the connectivity of the entire molecule can be pieced together, confirming the 2,4-dimethyl and 3-ene substitution pattern.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

The chemical shifts in a ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.

The alkene carbons (C3 and C4) are expected to resonate in the downfield region, typically between 120 and 140 ppm, which is characteristic for sp² hybridized carbons libretexts.org.

The methoxy carbon (-OCH₃) will also be found downfield due to the deshielding effect of the attached oxygen, with an expected chemical shift in the range of 55-60 ppm acdlabs.com.

The carbon atom C8 , which is directly bonded to the electronegative oxygen of the methoxy group, will also be deshielded and is expected to appear in the range of 65-75 ppm.

The remaining aliphatic carbons (C1, C2, C5, C6, C7, and the methyl carbons at C2 and C4) will resonate in the upfield region of the spectrum, typically between 10 and 40 ppm oregonstate.edudocbrown.info.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (from C2-methyl) | ~15 - 25 |

| C2 | ~30 - 40 |

| C3 | ~120 - 130 |

| C4 | ~130 - 140 |

| C5 | ~35 - 45 |

| C6 | ~25 - 35 |

| C7 | ~20 - 30 |

| C8 | ~65 - 75 |

| -OCH₃ | ~55 - 60 |

| C4-methyl | ~10 - 20 |

DEPT is a set of NMR experiments that are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This is achieved by running a series of experiments, typically DEPT-90 and DEPT-135 fiveable.mepressbooks.pub.

A DEPT-90 spectrum will only show signals for CH (methine) carbons. For this compound, this would confirm the presence of C2 and C3.

A DEPT-135 spectrum will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons (like C4 in this molecule) are not observed in DEPT spectra nanalysis.comlibretexts.org.

By comparing the standard broadband-decoupled ¹³C NMR spectrum with the DEPT-90 and DEPT-135 spectra, the multiplicity of each carbon signal can be determined, providing definitive confirmation of the molecular structure. For instance, the signal for C4 would be present in the standard ¹³C spectrum but absent in both DEPT-90 and DEPT-135, identifying it as a quaternary carbon. The signals for the CH₂ groups (C5, C6, C7) would appear as negative peaks in the DEPT-135 spectrum. The CH₃ groups (C1, C4-methyl, and the methoxy carbon) would show positive peaks in the DEPT-135 spectrum.

Two-Dimensional (2D) NMR Techniques for Complex Structures

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for elucidating the complete bonding framework and stereochemistry of complex organic molecules. The following sections detail the standard 2D NMR experiments that would be necessary for a complete structural analysis of this compound.

No COSY experimental data for this compound is available in the public domain. A COSY experiment would reveal the connectivity between protons that are coupled to each other, typically over two to three bonds. This would be essential for tracing the proton network within the octene chain and the methyl substituents.

Detailed HSQC spectra for this compound have not been published. This powerful technique correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, providing a clear map of the C-H single bonds within the molecule.

There is no available HMBC data for this compound. This experiment is critical for identifying longer-range couplings between protons and carbons (typically over two to four bonds). HMBC data would be invaluable in piecing together the molecular fragments, for instance, by showing correlations from the methyl protons to the quaternary carbon at position 4 and the methoxy protons to the C-8 carbon.

NOESY data, which is crucial for determining the stereochemistry of this compound, is not publicly accessible. This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. For this compound, NOESY would be essential in determining the E/Z geometry of the double bond at the C3-C4 position by observing the spatial relationships between the protons on and adjacent to the double bond.

No INADEQUATE experimental data for this compound has been found in the scientific literature. The INADEQUATE experiment is the only NMR technique that can directly observe carbon-carbon bonds, providing an unambiguous elucidation of the carbon skeleton. While being a less sensitive experiment, it offers the most definitive evidence of the carbon framework.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical insights into the molecular vibrations of this compound, allowing for the identification of its core functional groups.

IR spectroscopy is a powerful tool for identifying the characteristic bonds within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of those bonds.

The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its alkene and ether functionalities. The carbon-carbon double bond (C=C) stretch in alkenes typically appears in the range of 1680-1640 cm⁻¹. orgchemboulder.comvscht.cz For a trisubstituted alkene like this compound, this peak is generally found between 1680 and 1665 cm⁻¹. spectroscopyonline.com The intensity of this C=C stretching band can vary depending on the symmetry and substitution around the double bond. spectroscopyonline.com

The carbon-oxygen (C-O) single bond stretch of the methoxy group (an ether) will also produce a characteristic band. This C-O stretching vibration in ethers typically results in a strong absorption in the 1320-1000 cm⁻¹ region of the IR spectrum. vscht.cz The presence of these two distinct peaks is a primary indicator of the alkene and ether moieties within the molecule.

Table 1: Expected IR Absorption Bands for Key Functional Groups

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Alkene (C=C) | Stretching | 1680 - 1665 spectroscopyonline.com |

| Ether (C-O) | Stretching | 1320 - 1000 vscht.cz |

This table is interactive. Click on the headers to sort the data.

Further structural confirmation comes from the analysis of the C-H bending vibrations associated with the alkene group. The out-of-plane (oop) bending of the hydrogen atom attached to the double bond in a trisubstituted alkene gives rise to a strong absorption band in the range of 840-800 cm⁻¹. quimicaorganica.org These out-of-plane C-H bending vibrations are often the most intense bands observed for an alkene. spcmc.ac.in The specific position of this band can help to confirm the substitution pattern of the double bond. pressbooks.pub

Raman spectroscopy serves as a complementary technique to IR spectroscopy and is particularly useful for detecting the alkene moiety, especially in complex mixtures or biological matrices. acs.orgnih.gov While water can interfere with IR spectra, its influence on Raman spectra is significantly less, providing clearer data in certain spectral regions. acs.org

The C=C double bond in alkenes, which can sometimes produce a weak signal in IR spectroscopy depending on its symmetry, often yields a strong and easily identifiable signal in Raman spectra. This makes Raman spectroscopy a powerful tool for confirming the presence of the alkene functional group. The technique can provide a "spectral fingerprint" of a sample, allowing for the identification of specific chemical components within a complex mixture. nih.gov The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational modes within this compound, enhancing the confidence in its structural elucidation. acs.org

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby revealing its molecular weight and offering clues to its structure.

Electron Ionization Mass Spectrometry (EI-MS) is a common method used to analyze volatile organic compounds. In EI-MS, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner. libretexts.org The resulting mass spectrum displays the relative abundance of these fragments versus their mass-to-charge ratio (m/z).

The molecular ion peak (M+), which corresponds to the intact molecule with one electron removed, will indicate the molecular weight of this compound. The fragmentation pattern, which is the collection of fragment ions, provides a unique fingerprint of the molecule. libretexts.org For a long-chain ether and alkene like this compound, characteristic fragmentation patterns would be expected. Cleavage of the C-O bond in the ether and various cleavages around the C=C double bond will likely produce prominent fragment ions. nih.govyoutube.com The analysis of these fragmentation pathways is crucial for confirming the connectivity of the atoms within the molecule. aip.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a pivotal technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₁H₂₂O.

Table 1: Calculated Exact Mass of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₂O |

| Computed Exact Mass | 170.167065 Da |

This data is computationally derived and awaits experimental verification.

An experimental HRMS analysis would aim to measure the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) to within a few parts per million (ppm) of the calculated value. This high level of accuracy allows for the unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass. However, at the time of this writing, no published experimental HRMS data for this compound could be located.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification in Mixtures

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that separates volatile compounds in a mixture and then identifies them based on their mass spectra. In the context of this compound, GC-MS would be instrumental in assessing the purity of a synthesized sample and identifying it within a complex mixture.

The gas chromatography component would separate this compound from starting materials, byproducts, and solvents. The retention time (the time it takes for the compound to travel through the GC column) would be a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). For a related isomer, 8-methoxy-2,6-dimethyloct-2-ene, some experimental Kovats retention index data is available, showing values of 1220 on a standard non-polar column and 1540 on a standard polar column. While not directly applicable to the target compound, this illustrates the type of data that would be generated.

Following separation, the mass spectrometer would bombard the eluted molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. The fragmentation pattern is highly dependent on the molecule's structure. For an unsaturated ether like this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom.

Cleavage at the allylic position: Fragmentation at the bond adjacent to the C=C double bond.

Loss of a methoxy group (-OCH₃): Resulting in a fragment ion with an m/z of [M-31].

Loss of other alkyl fragments.

Table 2: Hypothetical Major Fragment Ions for this compound in GC-MS

| m/z Value | Possible Fragment Identity |

| 170 | Molecular Ion [C₁₁H₂₂O]⁺ |

| 155 | [M - CH₃]⁺ |

| 139 | [M - OCH₃]⁺ |

| Various smaller fragments | Resulting from further fragmentation |

This table is predictive and based on general fragmentation rules for similar compounds. Experimental data is required for confirmation.

The unique combination of retention time and mass spectrum would allow for the confident identification of this compound in a mixture. Furthermore, the area of the chromatographic peak is proportional to the amount of the compound present, enabling quantitative analysis and the assessment of its purity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations solve the electronic Schrödinger equation to determine the electronic structure and energy of a molecule. wikipedia.org Different methods offer a trade-off between computational cost and accuracy.

Density Functional Theory (DFT) is a widely used quantum mechanical method in chemistry and materials science for studying the electronic structure of many-body systems. umn.eduresearchgate.net It is based on the principle that the energy of the system is a functional of the electron density. By solving the Kohn-Sham equations, DFT can accurately calculate ground-state electronic structure parameters, including molecular orbital energies, geometric configurations like bond lengths and angles, and vibrational frequencies. mdpi.com

The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional, with a hierarchy of options available, from local density approximations (LDA) to more sophisticated generalized gradient approximations (GGA), meta-GGA, and hybrid functionals. mdpi.com For molecules containing ether linkages, such as the crown ethers studied in some research, range-separated hybrid functionals like CAM-B3LYP have shown high accuracy in predicting electronic properties. rsc.org

Applying DFT to 8-Methoxy-2,4-dimethyloct-3-ene would allow for:

Optimization of Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Analysis of Frontier Molecular Orbitals: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack. The HOMO-LUMO gap is a key indicator of chemical reactivity. nih.gov

Calculation of Reaction Pathways: Mapping the energy landscape for reactions, such as addition to the double bond, and identifying transition state structures and activation energies.

| Computational Method | Core Principle | Typical Applications | Strengths & Weaknesses |

| Density Functional Theory (DFT) | Energy is a functional of the electron density. umn.edu | Ground-state geometries, reaction energies, electronic properties (HOMO/LUMO). mdpi.com | Strengths: Good balance of accuracy and computational cost. Weaknesses: Accuracy depends on the chosen functional; struggles with some systems like those with significant dispersion forces or charge transfer excitations. umn.edumdpi.com |

| Semi-Empirical Methods | Simplified Hartree-Fock theory using parameters from experimental data. uni-muenchen.deucsb.edu | Rapid estimation of properties for large molecules, conformational analysis. ucsb.edu | Strengths: Very fast, suitable for very large systems. Weaknesses: Accuracy can be erratic; less reliable for molecules different from the parameterization set. ucsb.edu |

| Ab Initio Methods | Solves the Schrödinger equation from "first principles" without empirical parameters. wikipedia.org | High-accuracy energy and property calculations, benchmarking other methods. nih.govutah.edu | Strengths: Potentially exact results, systematically improvable. Weaknesses: Extremely high computational cost, often limited to smaller molecules. wikipedia.org |

Semi-empirical methods are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to speed up calculations. uni-muenchen.de Methods like Austin Model 1 (AM1) and Parametric Method 3 (PM3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, which greatly reduces the number of electron-electron repulsion integrals that need to be calculated. uni-muenchen.deucsb.edu

These methods are characterized by their speed, making them suitable for computational screening of large molecules or for exploring complex potential energy surfaces. ucsb.edu The parameterization is designed to reproduce experimental data, such as heats of formation. uni-muenchen.de

AM1 (Austin Model 1): Uses a modified expression for nuclear-nuclear core repulsion compared to its predecessor, MNDO. It improves the description of certain properties but is known to have deficiencies, such as incorrectly predicting the geometry of the water dimer. ucsb.edu

PM3 (Parametric Method 3): Features a Hamiltonian similar to AM1 but uses a different parameterization strategy based on a wider range of molecular properties. ucsb.edu PM3 often gives better results for certain systems, though non-bonded interactions are typically less repulsive than in AM1. researchgate.net

While fast, the accuracy of these methods can be inconsistent. For instance, both AM1 and PM3 have been shown to overestimate the conformational energy of the nitrogen lone pair, leading to incorrect predictions for some amine-containing molecules. grafiati.comgrafiati.com Therefore, their application to molecules like this compound would be best suited for initial conformational searches or qualitative property trends rather than for high-accuracy energetic predictions. ucsb.edu

The term ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the electronic Schrödinger equation without using empirical parameters. wikipedia.org The most basic ab initio method is Hartree-Fock (HF), which approximates the electron-electron repulsion by considering an average field, not the instantaneous interactions. wikipedia.org

To achieve higher accuracy, post-Hartree-Fock methods are necessary. These methods explicitly include electron correlation, which is crucial for accurate energy calculations. utah.edu Prominent examples include:

Møller-Plesset Perturbation Theory (MP2, MP3, etc.)

Configuration Interaction (CI)

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Singles, Doubles, and perturbative Triples, denoted as CCSD(T), are often considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies for single-reference systems. nih.gov

These methods are computationally very demanding, with costs scaling rapidly with the size of the molecule and the basis set. wikipedia.org However, they are invaluable for providing benchmark-quality data. For example, a high-accuracy study on the reaction of the hydroxyl radical with propene (as a proxy for 1-alkenes) used the UCCSD(T) method to determine the energetics of addition and abstraction pathways with high confidence. nih.gov For this compound, such methods could provide definitive values for reaction barriers or conformational energy differences, serving as a reference to validate faster methods like DFT.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of static systems, molecular modeling and dynamics simulations explore the conformational landscape and temporal evolution of molecules.

The relative stability of conformers is governed by various strain factors:

Torsional Strain: The repulsion between electron clouds in eclipsing bonds. Staggered conformations are generally lower in energy than eclipsed ones. libretexts.orgyoutube.com

Steric Strain: Repulsive van der Waals interactions that occur when bulky groups are forced into close proximity. libretexts.org In butane, the gauche conformation is higher in energy than the anti conformation due to steric strain between the two methyl groups. maricopa.edu

Allylic Strain: Specific to alkenes, these are steric interactions that dictate the preferred conformation around the C-C single bond adjacent to a double bond.

A¹,³ strain: A destabilizing interaction between a substituent on the double bond and an allylic substituent. imperial.ac.uk

A¹,² strain: A destabilizing interaction between a substituent on the double bond and a substituent on the adjacent vinylic carbon. imperial.ac.uk

The lowest energy conformation for a complex alkene is the one that minimizes these strains. imperial.ac.uk For this compound, the key conformational questions would involve the rotation around the C2-C3, C4-C5, and the various C-C bonds in the methoxy-terminated alkyl chain. Computational methods can be used to generate a potential energy surface by systematically rotating these bonds, identifying the low-energy conformers (minima) and the barriers to their interconversion (saddle points).

| Type of Strain | Description | Example in a Branched Alkene |

| A¹,² Strain | A destabilizing eclipsing interaction between substituents on adjacent sp² carbons. imperial.ac.uk | In 2-methyl-but-1-ene, the interaction between the methyl groups creates A¹,² strain. imperial.ac.uk |

| A¹,³ Strain | A destabilizing eclipsing interaction between a substituent on an sp² carbon and a substituent on the allylic sp³ carbon. imperial.ac.uk | In 2-pentene, the interaction between the terminal methyl group and the methyl group on C2 in certain conformations leads to A¹,³ strain. imperial.ac.uk |

| Gauche Interaction | Steric strain between two groups that are 60° apart in a Newman projection. libretexts.org | In the gauche conformer of butane, the two methyl groups are close enough to cause steric repulsion. maricopa.edu |

The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles, such as a proton in an acidic medium. This reaction proceeds through a carbocation intermediate, specifically a carbenium ion (a trivalent carbon with a positive charge). wikipedia.orgacs.org

The stability of alkyl-substituted carbenium ions follows the order: Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl wikipedia.orgmasterorganicchemistry.com

This trend is explained by hyperconjugation, where electron density from adjacent C-H or C-C sigma bonds is donated into the empty p-orbital of the carbocation, delocalizing the positive charge. wikipedia.org

Protonation of the double bond in this compound can lead to two possible carbenium ions. Proton addition at C3 would yield a tertiary carbenium ion at C4, while addition at C4 would yield a secondary carbenium ion at C3. The formation of the more stable tertiary cation is strongly favored.

Advanced molecular dynamics simulations on similar C8 branched alkenes show that tertiary carbenium ions are very stable intermediates. nih.gov However, carbenium ions are also prone to rapid rearrangements to form an even more stable carbocation if possible. wikipedia.orgmasterorganicchemistry.com These rearrangements typically occur via:

Hydride Shift: Migration of a hydrogen atom with its pair of electrons to an adjacent carbocationic center. masterorganicchemistry.com

Alkyl Shift (e.g., Wagner-Meerwein shift): Migration of an alkyl group to the adjacent carbocationic center. wikipedia.org

These shifts are extremely fast and are driven by the formation of a more stable carbocation (e.g., a 2° to 3° shift). masterorganicchemistry.com For the tertiary carbenium ion formed from this compound, further rearrangement is less likely unless it enables a more favorable stabilization, though highly branched ions can undergo cracking or isomerization reactions. nih.gov Molecular dynamics simulations at operating temperatures are crucial for evaluating the true stability and lifetime of these reactive intermediates. nih.gov

Intermolecular Interactions and Solvent Effects on Reactivity

The reactivity of this compound is not solely governed by its intramolecular forces but is also significantly influenced by its interactions with surrounding molecules, including solvent molecules. Intermolecular forces such as van der Waals forces (dipole-dipole, London dispersion forces) and potential hydrogen bonding with protic solvents can alter the electron distribution and geometry of the molecule, thereby affecting its reaction pathways and rates.

Solvent effects are a critical consideration in computational studies. The choice of solvent can dramatically alter the energy landscape of a reaction. For instance, a polar solvent might stabilize charged intermediates or transition states, thus accelerating a reaction, whereas a nonpolar solvent would favor different mechanistic pathways. Computational models, such as continuum solvation models (e.g., Polarizable Continuum Model - PCM), are employed to simulate the bulk effect of the solvent on the solute molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies and providing a more accurate picture of the molecule's behavior in solution. Understanding these interactions is pivotal for designing synthetic routes and for predicting the compound's behavior in various chemical environments.

Prediction of Chemical Properties and Reactivity Parameters

Computational chemistry offers a suite of tools to predict the chemical properties and reactivity of this compound without the need for laboratory experiments. These predictions are grounded in the electronic structure of the molecule and are invaluable for understanding its chemical tendencies.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.